Mal-rp

Description

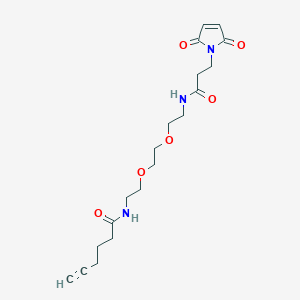

Structure

2D Structure

Properties

IUPAC Name |

N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]hex-5-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O6/c1-2-3-4-5-16(23)20-9-12-27-14-15-28-13-10-21-17(24)8-11-22-18(25)6-7-19(22)26/h1,6-7H,3-5,8-15H2,(H,20,23)(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKZLKOTTXAESQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(=O)NCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Design and Chemical Principles Governing Mal Rp Functionality

Structural Design Features of Mal-RP for Targeted Reactivity

The structural composition of this compound is crucial for its ability to selectively label reduced cysteine thiols and facilitate downstream analysis. acs.orgresearchgate.net

Electrophilic Reactivity of the Maleimide (B117702) Moiety for Cysteine Thiol Modification

The maleimide group is a central feature of this compound, providing the electrophilic site necessary for reaction with nucleophilic thiol groups found in cysteine residues. acs.orgresearchgate.net This reaction occurs via a Michael addition, forming a stable thioether linkage. thermofisher.comaxispharm.compapyrusbio.com The maleimide-thiol reaction is known for its chemoselectivity towards thiols, particularly at slightly acidic to neutral pH (6.5-7.5), and proceeds rapidly. thermofisher.comaxispharm.comnih.gov While highly selective for thiols under these conditions, maleimides can react with primary amines at more alkaline pH (>8.5), although the reaction with thiols is significantly faster at neutral pH. thermofisher.comaxispharm.compapyrusbio.com The stability of the resulting succinimidyl thioether adduct can be influenced by factors such as pH and the presence of adjacent functional groups, with potential for hydrolysis or retro-Michael reaction under certain conditions. nih.govwikipedia.orgamazonaws.com

Strategic Inclusion of Polyethylene (B3416737) Glycol Spacers for Enhanced Cellular Permeability

This compound incorporates polyethylene glycol (PEG) spacer groups within its structure. acs.orgresearchgate.net PEGylation is a widely used strategy to improve the properties of molecules for biological applications, including enhanced solubility in aqueous media and improved cellular permeability. frontiersin.orgbiochempeg.commedkoo.comacs.orgacs.org The hydrophilic nature of PEG chains helps to increase the probe's solubility, which is important for its application in biological environments. medkoo.combroadpharm.comnanosoftpolymers.com Furthermore, PEG spacers can facilitate the passage of the probe across cell membranes, allowing it to access intracellular proteins and label redox-sensitive cysteine thiols within living cells. acs.orgnih.govresearchgate.netfrontiersin.org The length and number of PEG units can influence the degree of enhanced permeability and solubility. biochempeg.comnih.govthermofisher.com

Integration of Alkyne Functional Groups for Bioorthogonal Click Chemistry Conjugation

The inclusion of an alkyne functional group in this compound enables its subsequent conjugation using bioorthogonal click chemistry. acs.orgresearchgate.net Click chemistry refers to a set of highly efficient, reliable, and selective reactions that can be performed under mild conditions, making them suitable for biological systems. wikipedia.orgrsc.orgacs.orgntu.edu.sg The alkyne group serves as a handle for reacting with a complementary functional group, such as an azide, in a click chemistry reaction. acs.orgresearchgate.netrsc.org This allows for the facile attachment of various reporter or enrichment tags (e.g., fluorescent dyes, biotin) to the probe-labeled proteins after the initial labeling step in live cells. acs.orgresearchgate.netfrontiersin.org The bioorthogonal nature of the alkyne-azide click reaction ensures that this conjugation step does not interfere with native biological processes or react with endogenous molecules within the cellular environment. wikipedia.orgrsc.orgacs.orgwikipedia.org

Mechanistic Basis of Covalent Adduction with Reduced Cysteine Thiols

The covalent adduction of this compound with reduced cysteine thiols occurs through a Michael addition reaction. axispharm.compapyrusbio.com The nucleophilic sulfur atom of the reduced cysteine thiol attacks the electron-deficient double bond of the maleimide moiety. This reaction forms a new carbon-sulfur bond, resulting in the irreversible alkylation of the cysteine residue and the formation of a stable succinimidyl thioether adduct. thermofisher.comaxispharm.compapyrusbio.comcreative-proteomics.com This covalent modification effectively "caps" the cysteine thiol, preventing it from participating in other reactions, such as disulfide bond formation. creative-proteomics.comsb-peptide.com The specificity of this reaction for thiols at physiological pH is a key aspect of this compound's function as a probe for redox-sensitive cysteines. thermofisher.comaxispharm.com

Comparative Chemical Attributes and Specificity with Related Redox Probes (e.g., Iodoacetamide (B48618) Redox Probe)

This compound and iodoacetamide-based redox probes (IAM-RP) are both electrophilic reagents commonly used to label cysteine thiols. acs.orgnih.govresearchgate.netcreative-proteomics.com Both probes form covalent bonds with sulfhydryl groups. nih.govresearchgate.netasm.org However, there are differences in their reactivity profiles. While both react with cysteine thiols via alkylation, the maleimide group in this compound reacts through a Michael addition, whereas iodoacetamide reacts via an SN2 displacement mechanism. papyrusbio.comcreative-proteomics.comebi.ac.uk Studies have indicated that N-ethylmaleimide (the core reactive group in this compound) can be a stronger alkylating agent than iodoacetamide towards extrinsic thiols, while iodoacetamide may be more reactive towards buried or partially exposed thiols. acs.org This difference in reactivity can lead to variations in the set of proteins labeled by each probe, highlighting the utility of using both this compound and IAM-RP for comprehensive profiling of the redox-sensitive proteome. acs.orgfrontiersin.org Both types of probes are often designed with PEG spacers and alkyne handles to facilitate cell permeability and subsequent click chemistry conjugation, demonstrating a shared strategy in the design of modern redox probes. acs.orgnih.govresearchgate.netfrontiersin.org

Data Table Example (Illustrative based on search results):

While specific quantitative data tables for this compound reactivity across various proteins were not explicitly provided in a format suitable for direct extraction into a table in the search results, the findings suggest differential labeling profiles between this compound and IAM-RP. For instance, a study identified 186 proteins labeled by IAM-RP and 209 by this compound in Synechococcus 7002 cell lysates, with 182 common proteins, indicating both overlapping and distinct targets. acs.org This highlights the complementary nature of these probes in capturing the redox landscape.

| Probe Type | Proteins Labeled (Example Study, Synechococcus 7002 Lysate) |

| IAM-RP | 186 acs.org |

| This compound | 209 acs.org |

| Both | 182 acs.org |

This table illustrates that while there is significant overlap in the proteins targeted by this compound and IAM-RP, each probe also labels a unique set of proteins, suggesting differences in their accessibility or reactivity towards specific cysteine residues within the complex cellular environment.

Detailed Research Findings Example (Synthesized from search results):

Research utilizing this compound, often in conjunction with IAM-RP, has provided insights into dynamic protein redox changes in biological systems. For example, in studies investigating cyanobacteria, these probes were applied to live cells to trap intracellular redox-sensitive cysteines. acs.orgnih.govfrontiersin.org Following labeling, click chemistry was employed to attach reporter tags for fluorescent imaging or enrichment for mass spectrometry-based proteomic analysis. acs.orgresearchgate.netfrontiersin.org These studies revealed that this compound and IAM-RP could permeate intact cells and label proteins in both cytosolic and membrane intracellular compartments. acs.orgfrontiersin.org Quantitative analysis using techniques like accurate mass and time (AMT) tag proteomics allowed for the characterization of condition-dependent changes in protein labeling, reflecting shifts in the redox state of specific cysteine residues in response to environmental changes such as light-to-dark transitions or nutrient limitation. frontiersin.org The differential labeling patterns observed between this compound and IAM-RP in these studies underscore the importance of using a combination of probes to gain a more complete picture of the redox-sensitive proteome. acs.orgfrontiersin.org

Methodological Frameworks for Mal Rp Application in Proteomics and Chemical Biology

In Vivo Labeling Methodologies for Capturing Dynamic Protein Redox States

Capturing the dynamic redox states of proteins in their native cellular environment is crucial for understanding cellular signaling and stress responses. Maleimide (B117702) probes are employed for in vivo labeling of accessible and reduced cysteine thiols. This labeling "freezes" the redox state at the moment of labeling, allowing for subsequent analysis.

Live Cell Application Protocols in Diverse Microbial Systems

Applying Mal-rp in live cells, including diverse microbial systems, allows for the study of protein thiol status under physiological conditions. Protocols typically involve incubating live cells with the maleimide probe. The probe permeates the cell membrane and reacts with available free thiols.

For bacterial systems, cysteine substitutions in proteins, such as pilin (B1175004) subunits, coupled with labeling by maleimide-conjugated dyes, have been used to visualize and study surface-exposed nanomachines in live cells. This technique involves growing bacterial cultures to the appropriate phase, incubating with the maleimide dye, washing away excess unbound dye, and then imaging the labeled structures. nih.gov This demonstrates the applicability of maleimide probes for labeling specific protein thiols in situ in microbes.

Optimization of labeling conditions, including probe concentration, incubation time, and buffer conditions (pH 7-7.5 is generally suitable for maleimide-thiol reaction), is critical for achieving efficient and specific labeling in live cells while minimizing toxicity and non-specific reactions biotium.comnih.govthermofisher.com. The choice of reporter group on the maleimide probe is also important for live-cell applications, with smaller, cell-permeable fluorescent dyes often preferred for imaging studies rsc.orgrsc.org.

Optimization of Sample Preparation for Preservation of Labeled Thiols

Following in vivo labeling with this compound, sample preparation is a critical step to preserve the labeled thiols and prevent unintended modifications or loss of signal. A key consideration is the potential for maleimide-alkylated peptides (MAPs) to undergo oxidation and hydrolysis during sample processing, which can decrease the sensitivity of the analysis. proteomics.com.auresearchgate.net

Optimized sample preparation workflows aim to minimize these side reactions. This may involve using specific buffers and conditions during cell lysis, protein extraction, and subsequent steps like proteolytic digestion. For instance, using thioglycolic acid during gel electrophoresis and specific digestion buffers can help retain the signal from maleimide-alkylated peptides. researchgate.net Rapid processing and minimizing exposure to conditions that promote oxidation or hydrolysis are generally recommended. thermofisher.comproteomics.com.au

Integration with Activity-Based Protein Profiling (ABPP) Approaches

Maleimide chemistry is frequently integrated into Activity-Based Protein Profiling (ABPP) strategies, particularly for targeting enzymes or proteins with reactive cysteine residues in their active sites. ABPP utilizes small-molecule probes that covalently modify the active site of target enzymes, providing a direct measure of enzyme activity within a biological sample rsc.orgnih.govuniversiteitleiden.nl.

In ABPP, a maleimide moiety can serve as the reactive group (warhead) of an activity-based probe, specifically targeting nucleophilic cysteine residues in enzyme active sites rsc.orgresearchgate.net. The probe also contains a reporter group (e.g., biotin (B1667282) for enrichment or a fluorophore for visualization) rsc.org. By incubating a proteome with such a maleimide-based ABP, active enzymes with accessible and reactive cysteines in their active sites are labeled.

A common workflow involves incubating live cells or lysates with the ABP, followed by cell lysis (if live cells were used), and then detection or enrichment of the labeled proteins. For probes with bioorthogonal handles (like alkynes or azides), a secondary reaction (e.g., click chemistry) is used to attach the reporter group after the initial labeling, which can improve cell permeability of the initial probe rsc.orgnih.govrsc.org. This two-step approach allows for the use of smaller, more cell-permeable probes for in situ labeling.

Maleimide-based ABPP has been used to profile cysteine reactivity and identify targets of electrophilic compounds, including natural products and covalent inhibitors. researchgate.netrsc.org Competitive ABPP experiments, where a potential inhibitor competes with the maleimide-based probe for binding to the active site, can be used to assess inhibitor potency and selectivity. rsc.org

Advanced Mass Spectrometry-Based Proteomic Analysis for this compound Labeled Proteins

Mass spectrometry (MS) is the primary analytical technique used to identify and quantify proteins labeled with this compound in proteomic studies researchgate.netthermofisher.com. The covalent modification of cysteine residues by maleimide probes introduces a specific mass shift, which can be detected and used for identification and quantification.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Qualitative and Quantitative Analysis

High-resolution LC-MS is essential for the accurate identification and quantification of this compound labeled proteins and peptides. The combination of high-performance liquid chromatography (HPLC) for separating peptides and high-resolution mass analyzers (such as Orbitrap or FTICR) allows for precise mass measurements and confident peptide identification through fragmentation (MS/MS) thermofisher.comnih.govnih.gov.

Qualitative analysis involves identifying the proteins that have been labeled by the maleimide probe. This is achieved by detecting peptides with the characteristic mass addition corresponding to the maleimide modification and matching the fragmentation spectra to protein databases. thermofisher.com

Quantitative analysis using high-resolution LC-MS can determine the relative or absolute abundance of labeled proteins or specific labeled cysteine sites. This can be performed using label-free approaches (based on the intensity of peptide signals in the MS1 spectra) or, more commonly in conjunction with maleimide labeling for redox studies or ABPP, using stable isotope labeling strategies. researchgate.netnih.govcuni.cz

Differential labeling of samples with isotopically distinct maleimide probes (e.g., light and heavy versions) allows for simultaneous processing and analysis of multiple samples, enabling relative quantification of protein thiol abundance or reactivity between different conditions. researchgate.nettandfonline.comnih.gov

Development and Application of Quantitative Proteomic Workflows (e.g., Accurate Mass and Time Tag Proteomics)

Quantitative proteomic workflows utilizing this compound labeling often employ strategies like isobaric tags (e.g., TMT or iTRAQ) or Accurate Mass and Time (AMT) tag proteomics to achieve multiplexed and high-throughput quantification. cuni.czthermofisher.comnih.govtandfonline.com

Isobaric tags, while often amine-reactive, can also be designed with thiol-reactive groups like maleimide. cuni.czthermofisher.com These tags have the same nominal mass but differ in the isotopic composition of a reporter ion region. After labeling different samples with distinct isobaric tags and pooling them, peptides co-elute during LC and are fragmented in the MS. The reporter ions generated upon fragmentation allow for the relative quantification of the peptide (and thus the protein) across the different samples. cuni.czthermofisher.com

The Accurate Mass and Time (AMT) tag approach is another quantitative strategy that can be applied to this compound labeled peptides. nih.govtandfonline.com This method relies on establishing a database of peptides identified with high mass accuracy and reproducible LC elution times. Once this database is built, subsequent analyses of labeled samples can identify and quantify peptides based on their accurate mass and elution time, without requiring MS/MS fragmentation for every peptide in every run. nih.govtandfonline.com This significantly increases throughput. For this compound labeled peptides, the characteristic mass modification is incorporated into the accurate mass measurement for identification and quantification within the AMT tag framework.

These quantitative workflows, combined with the specificity of maleimide labeling, enable comprehensive studies of dynamic changes in protein thiol states and enzyme activities across different biological conditions.

Site-Specific Cysteine Identification via Tandem Protein Cleavage Techniques

The identification of specific cysteine residues modified by this compound is crucial for understanding the functional implications of redox modifications. This is often achieved through a workflow that combines in vivo probe labeling with sophisticated mass spectrometry-based proteomics, frequently incorporating tandem protein cleavage techniques fishersci.caciteab.com.

Following the in vivo labeling of reduced cysteine thiols with this compound, cells are typically lysed, and proteins are processed for analysis. The alkyne handle incorporated into the this compound structure allows for the attachment of affinity tags, such as biotin, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry fishersci.caciteab.comebi.ac.uk. This biotin tag enables the enrichment of probe-labeled proteins using streptavidin affinity purification fishersci.caciteab.comebi.ac.uk.

To pinpoint the exact cysteine residues that were labeled by this compound, tandem protein cleavage techniques are employed. A common approach involves initial proteolytic digestion, such as with trypsin, followed by a second, site-specific cleavage step. For instance, if a TEV protease cleavage site is incorporated into the affinity tag appended via click chemistry, TEV protease can be used to specifically cleave the protein adjacent to the labeled cysteine, generating peptides suitable for mass spectrometric analysis fishersci.caciteab.comebi.ac.uk.

Mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS), is then used to identify the labeled peptides and, subsequently, the specific cysteine sites. The presence of the this compound modification on a peptide results in a characteristic mass shift, which can be detected during MS analysis. For this compound, a differential modification mass of +678.345 has been reported for cysteine probe modifications in MS-based proteomic analyses fishersci.caciteab.com. By analyzing the fragmentation patterns (tandem MS) of the modified peptides, the precise location of the this compound adduct, and thus the redox-sensitive cysteine residue, can be determined fishersci.caciteab.com.

This methodological framework has been successfully applied to characterize the redox status of cysteine residues in numerous proteins. Studies utilizing this compound in conjunction with tandem cleavage and LC-MS have identified hundreds of proteins undergoing dynamic redox changes in response to various cellular stimuli, providing valuable insights into redox-sensitive proteomes fishersci.caciteab.comguidetopharmacology.orgctdbase.org.

Complementary Fluorescent Imaging Techniques for Visualizing Probe-Labeled Proteins

In addition to mass spectrometry-based identification, this compound labeling can be coupled with fluorescent imaging techniques to visualize the distribution and localization of probe-labeled proteins within cells. This provides a complementary approach to assess the cellular context of protein redox modifications guidetopharmacology.org.

Similar to the proteomics workflow, fluorescent imaging begins with the in vivo labeling of live cells with cell-permeable this compound guidetopharmacology.org. Following labeling, a fluorescent tag is attached to the alkyne handle of the this compound probe via click chemistry guidetopharmacology.org. Various fluorophores can be used, such as AlexaFluor-488, tetramethylrhodamine, or Alexa647, depending on the desired excitation and emission properties and compatibility with imaging equipment.

Mechanistic Insights and Biological Applications Derived from Mal Rp Studies

Elucidation of Protein Redox Dynamics in Photoautotrophic Microorganisms

Studies utilizing Mal-RP and related probes have significantly contributed to understanding protein redox dynamics in photoautotrophic microorganisms, such as cyanobacteria. These organisms, capable of converting light energy into chemical energy, rely on complex regulatory mechanisms to manage electron transport and energy partitioning uni.lu. Protein redox chemistry plays a vital role in these processes, and the application of cell-permeable probes like this compound allows for the in vivo analysis of redox-sensitive proteins, addressing a critical knowledge gap in photoautotrophic system regulation ebi.ac.ukfishersci.caguidetopharmacology.orguni.lu.

Analysis of Cellular Responses to Environmental Perturbations

The application of this compound-based chemoproteomic approaches has been instrumental in analyzing the dynamic cellular responses of photoautotrophic microorganisms to various environmental changes. By capturing the protein thiol redox state under different conditions, researchers can map how these organisms adapt their proteome-wide redox balance in response to external stimuli wikipedia.orgebi.ac.ukfishersci.cauni.luctdbase.org.

Light-to-dark transitions represent a significant environmental perturbation for photoautotrophs, necessitating rapid adjustments in energy metabolism and redox homeostasis. Studies employing this compound and IAM-RP in cyanobacteria like Synechococcus sp. PCC 7002 have revealed substantial changes in protein redox profiles upon shifting from light to dark conditions ebi.ac.ukfishersci.cauni.luctdbase.orgsigmaaldrich.com. The intracellular environment generally becomes more oxidized in the dark due to the cessation of photosynthetic electron transport, which typically generates reducing equivalents ebi.ac.uk. Analysis of probe-labeled proteins has shown condition-dependent changes, with increased probe labeling (indicating a more reduced state) observed in the dark relative to light conditions for a significant number of redox-sensitive proteins ebi.ac.ukuni.lu. These findings highlight the extensive redox modulation that occurs following light-to-dark transitions sigmaaldrich.com.

Nutrient availability, particularly of essential elements like carbon and nitrogen, profoundly impacts the metabolic state and redox balance of photoautotrophic microorganisms. Research using this compound and IAM-RP to study Synechococcus 7002 under carbon or nitrogen limitation has demonstrated a notable influence on cellular redox balance ebi.ac.ukfishersci.cauni.luctdbase.org. Under nutrient-limited conditions, the number of proteins labeled by the probes was found to be approximately 50% greater than in nutrient-replete cultures ebi.ac.ukfishersci.cauni.luctdbase.org. This increased labeling suggests a more reduced cellular environment during carbon or nitrogen limitation fishersci.cactdbase.org. These dynamic redox changes in response to specific nutrient limitations contribute to the regulatory adjustments within the cells fishersci.cactdbase.org. Temporal redox changes have been detected rapidly following nutrient perturbation sigmaaldrich.comresearchgate.net.

Impact of Light-to-Dark Transitions on Protein Redox Profiles

Investigation of Oxidative Stress Response Mechanisms (e.g., NifHDK Activity)

Oxidative stress poses a significant challenge to cellular function, and photoautotrophic microorganisms have evolved intricate mechanisms to mitigate its effects. Studies utilizing IM-RPs in Cyanothece sp. strain ATCC 51142 have provided insights into the role of the dinitrogenase enzyme complex, NifHDK, in combating oxidative stress wikipedia.orgnih.gov. NifHDK is known for its role in nitrogen fixation and, in the absence of nitrogen, can produce hydrogen wikipedia.orgnih.gov. Probe-based chemoproteomic profiling has revealed that NifHDK activity responds to intracellular redox conditions and may function as an emergency electron valve wikipedia.orgnih.gov. This mechanism can help prevent the formation of harmful reactive oxygen species (ROS) by acting as a sink for excess reductants, particularly under illuminated, aerobic, and nitrogen-depleted conditions wikipedia.orgnih.gov. The redox dynamics observed through IM-RP labeling suggest that NifHDK activity is likely modulated by the cellular redox state nih.gov.

Identification and Characterization of Redox-Sensitive Protein Networks

The application of this compound and similar probes has facilitated the large-scale identification and characterization of redox-sensitive protein networks in photoautotrophic organisms. These studies have identified hundreds of proteins whose redox state is dynamic and responsive to environmental cues ebi.ac.ukfishersci.cauni.luctdbase.orgresearchgate.net. This includes proteins involved in a wide array of cellular processes, indicating the pervasive nature of redox regulation fishersci.cauni.luctdbase.orgsigmaaldrich.comresearchgate.net.

Proteins Governing Energy Metabolism, Photosynthesis, and Respiration

Analysis of the proteins labeled by this compound and IAM-RP has revealed that many of the proteins undergoing dynamic redox transformations are central to the core energy conversion pathways in photoautotrophs uni.lusigmaaldrich.comresearchgate.net. These include proteins involved in:

Energy Metabolism: Proteins participating in central metabolic pathways show redox sensitivity, influencing carbon flux and macromolecule synthesis fishersci.cauni.luctdbase.org.

Photosynthesis: Components of the photosynthetic apparatus, including photosystems and electron transport chains, exhibit dynamic redox changes nih.govuni.lusigmaaldrich.comresearchgate.net. Enzymes in the Calvin-Benson cycle, responsible for carbon fixation, are also among the identified redox-sensitive proteins sigmaaldrich.comresearchgate.net.

Respiration: Proteins involved in respiratory processes also show redox dynamics, reflecting the interplay between photosynthesis and respiration in maintaining cellular energy balance nih.govnih.gov.

Components of Translation and Protein Synthesis Machinery

Research utilizing this compound and similar redox probes has identified redox-sensitive proteins within the translation and protein synthesis machinery. citeab.com These findings indicate that the redox state of specific cysteine residues on proteins involved in these fundamental processes can be dynamically modulated. The ability to detect redox changes in these components highlights a potential layer of regulation governing protein production, suggesting that cellular redox environment can directly influence the efficiency or activity of the protein synthesis machinery.

Regulatory Elements in Carbon Flux and Macromolecule Synthesis Pathways

This compound studies have provided significant insights into the redox regulation of proteins that act as regulatory elements in carbon flux and macromolecule synthesis pathways. ebi.ac.ukfishersci.ca In photoautotrophic organisms like cyanobacteria, the balance of carbon uptake, fixation, and allocation to various macromolecules is tightly controlled and responsive to environmental cues, including nutrient availability and light conditions. citeab.comebi.ac.ukfishersci.canih.gov By identifying redox-sensitive proteins in these pathways, researchers have gained a better understanding of how changes in the cellular redox state, often triggered by shifts in carbon or nitrogen availability, can impact metabolic flow and the synthesis of essential cellular components. ebi.ac.ukfishersci.canih.gov For instance, studies have shown dynamic redox changes in response to carbon limitation and replenishment, affecting proteins involved in carbon metabolism. citeab.com

Proteins Implicated in Cell Signaling and Global Cellular Responses

The application of this compound has also led to the identification of redox-sensitive proteins implicated in cell signaling and global cellular responses. ebi.ac.ukfishersci.ca These proteins may function as redox sensors, translating changes in the intracellular redox environment into specific signaling cascades that orchestrate broader cellular adjustments. fishersci.caepa.gov The identification of such proteins underscores the critical role of redox chemistry in cellular communication and the coordination of responses to stress or environmental fluctuations. Studies have revealed that proteins involved in signaling roles can exhibit dynamic redox profiles. fishersci.ca

Functional Analysis of Redox-Controlled Enzyme Systems (e.g., Calvin-Benson Cycle Enzymes, Thioredoxins)

This compound and related probes have been particularly valuable for the functional analysis of redox-controlled enzyme systems, including key enzymes in the Calvin-Benson cycle and components of the thioredoxin system. citeab.comepa.gov The Calvin-Benson cycle, responsible for carbon fixation, is known to be subject to redox regulation, often mediated by thioredoxins. citeab.comepa.gov Studies using these probes have confirmed known redox-regulated enzymes and identified new ones, providing a more complete picture of how reducing equivalents generated during photosynthesis are channeled and utilized to control metabolic activity. citeab.comepa.gov Furthermore, the identification of thioredoxins and their interaction partners as redox-sensitive highlights their central role in transmitting redox signals and regulating the activity of target proteins through disulfide reduction. fishersci.caciteab.com

Comprehensive Analysis of Post-Translational Redox Modifications on Protein Function

A core contribution of studies employing this compound is the comprehensive analysis of post-translational redox modifications, specifically focusing on cysteine thiols and their impact on protein function. citeab.comebi.ac.ukepa.govfishersci.canih.gov By selectively labeling reduced cysteines in vivo, researchers can quantify changes in the reduction status of specific cysteine residues under different conditions. citeab.comfishersci.ca This allows for the identification of cysteine thiols that undergo dynamic redox changes, indicating their potential role in regulating protein activity, conformation, or interactions. citeab.com The ability to pinpoint the exact cysteine residues subject to modification provides crucial data for understanding the molecular mechanisms by which redox signals are transduced and how they influence protein function. citeab.comepa.gov

Computational and Bioinformatic Approaches in Mal Rp Research Data Analysis

Development and Implementation of Data Analysis Pipelines for High-Throughput Proteomic Datasets (e.g., MS-GF+ Algorithm)

The analysis of high-throughput proteomic data generated in Mal-RP research relies on robust data analysis pipelines. These pipelines are designed to process raw mass spectrometry (MS) data, identify peptides and proteins, and quantify their abundance and modification states. A critical step in this process is the identification of peptides from tandem MS spectra, where algorithms like MS-GF+ play a significant role. citeab.com

MS-GF+ is a database search engine that scores MS/MS spectra against theoretical spectra derived from a protein sequence database to identify peptides. In the context of this compound research, MS-GF+ is used to search tandem MS data obtained from samples labeled with this compound. citeab.com This involves specifying differential modifications corresponding to the mass shift introduced by the this compound label on cysteine residues. citeab.com The algorithm helps in assigning peptide sequences to the acquired spectra, a fundamental step for downstream analysis. citeab.com Following the initial search, post-processors can be used to assess the confidence of peptide-spectrum matches and estimate false discovery rates (FDR), which is crucial for ensuring the reliability of the identified peptides and proteins.

Beyond peptide identification, comprehensive data analysis pipelines for high-throughput proteomics in this compound research typically include functionalities such as data quality control, sample filtering, normalization, and peptide and protein quantification. These steps are essential for handling the large volume and complexity of MS data and ensuring accurate comparative analysis between different experimental conditions, such as varying redox states.

Bioinformatic Interpretation of Global Redox-Proteome Profiles

Once peptides and proteins, including those modified by this compound, are identified and quantified, bioinformatic interpretation is crucial to understand the biological implications of the global redox-proteome profiles. This compound labeling provides insights into the reduced state of cysteine thiols in proteins. citeab.com By comparing labeling patterns across different conditions (e.g., oxidative stress vs. control), researchers can identify proteins that undergo changes in their redox state. uni.lu

Bioinformatic interpretation involves functional annotation of the identified redox-sensitive proteins. This includes mapping proteins to biological pathways, cellular components, and molecular functions using databases like Gene Ontology and pathway databases. Pathway enrichment analysis is a common approach to identify biological processes or pathways that are significantly enriched in redox-sensitive proteins. This helps in understanding which cellular systems are most affected by changes in the redox environment. For example, research has shown that pathways related to coagulation system and immune response can be susceptible to increased thiol oxidation.

Analyzing the site-specific nature of cysteine modifications is also a key aspect of interpretation, as the redox state of a specific cysteine residue can profoundly impact protein structure and function. Bioinformatic tools can help in predicting the accessibility and reactivity of cysteine residues.

Network Analysis and Interactomics of Identified Redox-Sensitive Proteins

Proteins function not in isolation but within complex interaction networks. Network analysis and interactomics are powerful approaches in this compound research to understand how identified redox-sensitive proteins are interconnected and how changes in their redox state might affect protein interactions and cellular processes.

By integrating redox-proteome data with protein-protein interaction databases, researchers can construct networks of redox-sensitive proteins. Analyzing the topology and properties of these networks can reveal key regulatory nodes and modules that are responsive to changes in the cellular redox state. For instance, network analysis can identify highly connected proteins (hubs) that are redox-sensitive, suggesting they may play central roles in coordinating the cellular response to oxidative fluctuations.

Interactomics approaches, such as affinity purification coupled with mass spectrometry, can also be used in conjunction with this compound labeling to directly identify proteins that interact with redox-sensitive proteins and how these interactions are modulated by redox status. This provides a more dynamic view of the redox-regulated protein landscape.

Computational Modeling of Cellular Redox States and Dynamic Responses to Environmental Cues

Computational modeling provides a framework to integrate diverse experimental data, including redox-proteome profiles obtained using probes like this compound, to simulate and understand the dynamics of cellular redox states and their responses to environmental cues.

Various modeling approaches can be employed, ranging from static models that describe the current state of the redox system to dynamic models that capture the changes over time. These models can incorporate information about the concentrations of reactive species, the activity of antioxidant systems, and the redox state of key proteins. By simulating the impact of different perturbations, computational models can help test hypotheses derived from redox-proteome data and predict the behavior of the cellular redox system under various conditions.

Broader Research Implications and Future Trajectories for Mal Rp Technology

Advancements in Targeted Chemoproteomic Methodologies for Functional Proteomics

Mal-RP plays a crucial role in advancing targeted chemoproteomic methodologies, particularly for understanding protein function modulated by redox state. By selectively labeling reduced cysteine thiols in live cells, this compound allows for the capture of proteins in their native redox state, which is often lost during traditional in vitro methods due to oxidation upon cell lysis. researchgate.net Coupled with high-resolution mass spectrometry techniques like LC-MS, this probe facilitates the proteome-wide identification and quantification of redox-sensitive proteins. frontiersin.org This targeted approach provides a direct measure of protein functional status as influenced by redox modifications, moving beyond simple protein abundance measurements to functional proteomics. The use of quantitative proteomics, such as the label-free accurate mass and time (AMT) tag approach, in conjunction with this compound labeling, allows for the comparative analysis of protein redox dynamics under different physiological conditions. frontiersin.org This enables researchers to delineate how redox regulation impacts specific protein networks and pathways within a cell. frontiersin.org

Enhancing Fundamental Understanding of Microbial Bioenergy Conversion Processes

The application of this compound technology has significantly contributed to enhancing the fundamental understanding of microbial bioenergy conversion processes. Studies utilizing this compound, often alongside the complementary probe IAM-RP, have been instrumental in characterizing redox-sensitive protein dynamics in photoautotrophic microorganisms like Synechococcus sp. PCC 7002. frontiersin.orgnih.govresearchgate.net These cyanobacteria are relevant to biofuel production due to their ability to convert carbon dioxide into valuable molecules. By analyzing the changes in protein labeling by this compound during transitions between light and dark conditions or under nutrient limitations (such as carbon and nitrogen), researchers can identify proteins whose redox state is dynamically regulated in response to environmental cues critical for energy metabolism and carbon flux. frontiersin.orgfrontiersin.org This provides a deeper understanding of the post-translational mechanisms that regulate metabolic pathways involved in generating reductant and synthesizing macromolecules essential for biofuel precursors. frontiersin.org

Identification of Novel Metabolic Engineering Targets Based on Redox Regulation Insights

Insights gained from this compound-based chemoproteomic studies are valuable for identifying novel metabolic engineering targets. The identification of redox-sensitive enzymes involved in central metabolic pathways, macromolecule synthesis, and carbon flux provides potential targets for manipulating cellular metabolism. frontiersin.org Understanding how the redox state of specific proteins changes under different conditions can inform strategies to redirect carbon flow towards desired products, such as biofuels. frontiersin.org For instance, identifying enzymes whose activity is modulated by redox status under nutrient-limited conditions can highlight control points in metabolic networks. By engineering these enzymes or the pathways that regulate their redox state, it may be possible to optimize microbial strains for enhanced production of bioenergy compounds. The approximately 50% increase in probe-labeled proteins observed in Synechecoccus under nitrogen or carbon limitation compared to nutrient-replete conditions suggests a more reduced cellular environment and highlights the significant impact of nutrient availability on the cellular redox landscape and, consequently, on the activity of redox-sensitive metabolic enzymes.

Conceptualization and Development of Next-Generation Chemical Probes with Enhanced Specificity and Versatility

The development and application of this compound contribute to the conceptualization and development of next-generation chemical probes. The success of this compound in selectively labeling reduced cysteines in vivo validates the design principles of using reactive groups targeting specific amino acid residues in conjunction with features for cell permeability and bioorthogonal tagging. researchgate.net Future probe development can build upon this foundation by designing probes with enhanced specificity for particular protein subsets or even individual cysteine residues. Incorporating different reactive groups, tunable permeability features, and a wider array of bioorthogonal handles could lead to probes capable of targeting a broader range of post-translational modifications or allowing for more sophisticated downstream analysis, such as in situ visualization or enrichment of specific protein complexes. The modular nature of probes like this compound, with distinct components for reactivity, permeability, and tagging, serves as a template for creating versatile chemical tools for diverse biological investigations.

Q & A

Q. What experimental techniques are most effective for analyzing Mal-RP activity in microbial systems?

- Methodological Answer : this compound is commonly analyzed using fluorescence-based techniques such as SDS-PAGE with fluorescent probes (e.g., Cy5) and live-cell imaging. For example, in Synechococcus 7002 cells, this compound exhibits distinct fluorescence patterns under in vivo and in vitro conditions, allowing researchers to track its spatial and temporal distribution . Quantitative analysis can be performed via cluster analysis of time-series data (e.g., 30 seconds to 60 minutes) to categorize expression patterns into six clusters based on Log2 fold changes .

Table 1 : Fluorescence Signal Intensity of this compound vs. IAM-RP

Q. How does this compound compare structurally and functionally to IAM-RP?

- Methodological Answer : this compound contains a maleimide group (C₅H₄N₂O) that enables covalent binding to thiol groups in proteins, whereas IAM-RP uses iodoacetamide for alkylation. Structural differences lead to functional disparities: IAM-RP consistently shows stronger fluorescence signals in SDS-PAGE (e.g., 60 μM IAM-RP vs. 60 μM this compound) due to higher labeling efficiency . Researchers should validate target protein compatibility with this compound’s maleimide chemistry before experimental design .

Advanced Research Questions

Q. How can time-dependent variability in this compound expression be resolved during cluster analysis?

- Methodological Answer : Temporal variability (e.g., 30-second to 60-minute intervals) requires normalization to baseline fluorescence and integration with cluster-specific metadata. For example, cluster analysis in Synechococcus 7002 categorized this compound expression into six clusters (Cluster 1: high early expression; Cluster 6: late-phase suppression). Researchers should apply dimensionality reduction (e.g., PCA) and validate clusters via bootstrapping to distinguish noise from biologically significant patterns .

Q. What strategies mitigate contradictory fluorescence data between this compound and IAM-RP in protein labeling?

- Methodological Answer : Contradictions often arise from differences in reaction kinetics or protein accessibility. To address this:

Perform parallel experiments with both probes under identical conditions.

Use LC-MS to confirm labeling sites and rule out off-target binding .

Optimize incubation time and temperature (e.g., 37°C for 1 hour) to enhance this compound’s binding efficiency .

Note: IAM-RP is preferable for high-sensitivity applications, while this compound may suit studies requiring selective thiol modification .

Q. How should researchers optimize this compound concentration for in vivo vs. in vitro studies?

- Methodological Answer :

-

In vitro: Start with 20–50 μM this compound to avoid fluorescence quenching. Higher concentrations (>100 μM) may cause nonspecific binding, necessitating titration assays .

-

In vivo: Use lower concentrations (10–30 μM) to minimize cytotoxicity. Validate with live/dead cell staining (e.g., propidium iodide) .

Table 2 : Recommended this compound Concentrations

Application Optimal Range (μM) Critical Considerations In vitro 20–50 Avoid SDS interference In vivo 10–30 Cell viability assays required

Q. What are the best practices for ensuring reproducibility in this compound experiments?

- Methodological Answer :

Documentation : Adhere to minimum information (MI) standards for reporting experimental conditions (e.g., probe batch, incubation time) .

Replicates : Include triplicate technical and biological replicates to account for instrument variability .

Data Validation : Use orthogonal methods (e.g., Western blotting for protein quantification) to confirm fluorescence-based findings .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.